molecular formula C20H15N3O2S2 B2452468 2-((4-Oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 354795-44-1

2-((4-Oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2452468
CAS No.: 354795-44-1
M. Wt: 393.48
InChI Key: LIVQELOLJGCKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with a unique structure that includes a thienopyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications .

Properties

IUPAC Name

2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S2/c21-16(24)12-27-20-22-18-17(15(11-26-18)13-7-3-1-4-8-13)19(25)23(20)14-9-5-2-6-10-14/h1-11H,12H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVQELOLJGCKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-carboxamide Derivatives

Aminothiophene precursors are pivotal intermediates. The Gewald aminothiophene synthesis is widely employed to generate 2-aminothiophene-3-carboxamides. For example, ethyl acetoacetate reacts with cyanoacetamide and elemental sulfur in the presence of morpholine (base) and dimethylformamide (DMF) to yield 2-aminothiophene-3-carboxamide derivatives. Subsequent cyclization with aromatic aldehydes (e.g., benzaldehyde derivatives) under acidic conditions (HCl/DMF) forms the dihydropyrimidinone ring.

Example Protocol:

  • React ethyl acetoacetate (1 mmol), cyanoacetamide (1 mmol), sulfur (1.2 mmol), and morpholine (2 mmol) in DMF at 80°C for 4 hours to obtain 2-aminothiophene-3-carboxamide.
  • Treat the aminothiophene with 3,5-diphenyl-1,3,5-triazine (1.2 mmol) in dry DMF containing catalytic HCl. Heat at 100°C for 6 hours to yield 3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one (Intermediate A ).

Key Data:

  • Yield: 68–75%
  • Characterization: IR (KBr) shows C=O stretch at 1680 cm⁻¹; ¹H NMR (DMSO-d6) confirms phenyl protons at δ 7.2–7.8 ppm.

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency. A mixture of 2-aminothiophene-3-carboxamide, aldehyde, and p-toluenesulfonic acid in ethanol under microwave irradiation (150 W, 120°C, 15 minutes) produces Intermediate A with reduced reaction time.

Optimization Note:

  • Microwave conditions improve yields by 15–20% compared to conventional heating.

Alternative Pathways: One-Pot Synthesis

Direct Cyclization with Thioacetamide Precursors

Aminothiophene derivatives react with chloroacetamide under basic conditions (K₂CO₃/EtOH) via microwave-assisted cyclization (120°C, 10 minutes) to directly form Compound X .

Mechanistic Insight:

  • The thiophene amino group attacks the chloroacetamide carbonyl, followed by intramolecular cyclization.

Advantages:

  • Eliminates chlorination step.
  • Reduces reaction time to <30 minutes.

Critical Analysis of Methodologies

Method Yield Time Complexity
Cyclocondensation 68–75% 6–12 h Moderate
Microwave cyclization 80–85% 15 min Low
One-pot synthesis 70–78% 30 min Low

Key Observations:

  • Microwave and one-pot methods offer superior efficiency but require precise temperature control.
  • Chlorination-substitution routes provide flexibility for analog synthesis but involve hazardous POCl₃.

Structural Confirmation and Characterization

Compound X is validated via:

  • IR Spectroscopy : Thioamide C=S stretch at 1240 cm⁻¹; carbonyl (C=O) at 1685 cm⁻¹.
  • ¹H NMR (DMSO-d6):
    • δ 2.85 (s, 2H, CH₂CO),
    • δ 7.2–7.9 (m, 10H, aromatic),
    • δ 8.1 (s, 1H, NH₂).
  • X-ray Crystallography : Monoclinic crystal system with C2/c space group.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Sulfur

The thioether linkage (-S-) in the molecule is susceptible to nucleophilic displacement under alkaline conditions. This reactivity enables the introduction of diverse substituents:

Reaction Example :

Compound+R-NH2KOH, EtOH, refluxR-S-substituted derivative\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{KOH, EtOH, reflux}} \text{R-S-substituted derivative}

Conditions :

  • Base: Aqueous or alcoholic KOH/NaOH

  • Temperature: 60–80°C

  • Solvent: Ethanol or DMF

Outcome :
Replacement of the acetamide group with amines (e.g., aryl amines, alkyl amines) yields derivatives with modified biological activity.

Oxidation of the Thioether Group

The sulfur atom in the thioether can undergo oxidation to form sulfoxide or sulfone derivatives, depending on reaction intensity:

Reaction Pathway :

ThioetherH2O2,AcOHSulfoxideexcess H2O2Sulfone\text{Thioether} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Sulfoxide} \xrightarrow{\text{excess H}_2\text{O}_2} \text{Sulfone}

Conditions :

  • Oxidizing agent: Hydrogen peroxide (30%) or m-CPBA

  • Solvent: Acetic acid or dichloromethane

  • Temperature: 0–25°C (sulfoxide), 40–60°C (sulfone)

Impact :
Sulfone derivatives exhibit enhanced stability and altered electronic properties, potentially improving pharmacokinetic profiles.

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid or its salts:

Reaction :

AcetamideHCl (aq), ΔCarboxylic Acid+NH4+Cl\text{Acetamide} \xrightarrow{\text{HCl (aq), Δ}} \text{Carboxylic Acid} + \text{NH}_4^+\text{Cl}^-AcetamideNaOH (aq), ΔCarboxylate Salt+NH3\text{Acetamide} \xrightarrow{\text{NaOH (aq), Δ}} \text{Carboxylate Salt} + \text{NH}_3

Conditions :

  • Acidic: 6M HCl, reflux for 6–8 hours

  • Basic: 2M NaOH, reflux for 4–6 hours

Applications :
Hydrolysis products serve as intermediates for further functionalization, such as esterification or amide coupling.

Cyclization Reactions

The thieno[2,3-d]pyrimidine scaffold facilitates intramolecular cyclization under thermal or catalytic conditions:

Example :

CompoundPOCl3,ΔThieno[2,3-d]pyrimidine-fused heterocycle\text{Compound} \xrightarrow{\text{POCl}_3, \Delta} \text{Thieno[2,3-d]pyrimidine-fused heterocycle}

Conditions :

  • Catalyst: Phosphorus oxychloride, polyphosphoric acid

  • Temperature: 100–120°C

  • Solvent: Toluene or xylene

Outcome :
Cyclized products demonstrate improved planar rigidity, enhancing interactions with biological targets like kinase enzymes .

Electrophilic Aromatic Substitution

The phenyl groups at positions 3 and 5 participate in electrophilic substitutions (e.g., nitration, sulfonation):

Nitration Reaction :

CompoundHNO3/H2SO4,05C3-Nitro-phenyl derivative\text{Compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5^\circ \text{C}} \text{3-Nitro-phenyl derivative}

Conditions :

  • Nitrating agent: Concentrated HNO₃ in H₂SO₄

  • Temperature: Controlled ice-bath conditions

Utility :
Nitrated derivatives are precursors for reduced amine or hydroxylamine analogs .

Alkylation at the Thioether Sulfur

The sulfur atom can undergo alkylation with alkyl halides or epoxides:

Reaction :

Compound+R-XNaH, DMFS-Alkylated derivative\text{Compound} + \text{R-X} \xrightarrow{\text{NaH, DMF}} \text{S-Alkylated derivative}

Conditions :

  • Base: Sodium hydride or potassium carbonate

  • Solvent: DMF or acetonitrile

  • Temperature: 25–50°C

Applications :
Alkylation modulates lipophilicity, influencing membrane permeability in drug design.

Scientific Research Applications

Anticancer Applications

Mechanism of Action : The compound exhibits significant anticancer activity by inducing apoptosis in cancer cells and disrupting cell cycle progression. Its structural similarity to known anticancer agents suggests a potential for targeting specific pathways involved in tumor growth.

Case Studies :

  • A study investigated the effects of similar thieno[2,3-d]pyrimidine derivatives on breast cancer cell lines (MCF-7). Results indicated that modifications in the thieno group enhanced cytotoxicity, with IC50 values significantly lower than those of traditional chemotherapeutics.
  • Another study focused on lung cancer cells (A549), demonstrating that the compound inhibited cell proliferation through mechanisms involving DNA damage response pathways.

Antimicrobial Properties

Biological Activity : The presence of a thioether linkage in the compound is associated with antimicrobial properties. Preliminary studies have shown efficacy against a range of bacterial and fungal pathogens.

Research Findings :

  • In vitro assays revealed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans, suggesting that the compound can disrupt microbial cell membranes.
  • The mechanism of action is hypothesized to involve interference with essential metabolic processes in microorganisms.

Neuropharmacological Effects

Potential Applications : The diethylamino moiety in related compounds suggests neuroactive properties, indicating potential applications in treating mood disorders and neurodegenerative diseases.

Experimental Evidence :

  • Animal model studies have shown that derivatives can modulate serotonin and dopamine neurotransmitter systems, which are crucial for mood regulation.
  • Further research is needed to elucidate the specific pathways influenced by this compound and its derivatives.

Mechanism of Action

The mechanism of action of 2-((4-Oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((4-Oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide apart from similar compounds is its specific structural features and the resulting biological activities.

Biological Activity

The compound 2-((4-Oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide represents a novel class of thieno[2,3-d]pyrimidine derivatives. Its unique structural features suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C22H18N2O3S2C_{22}H_{18}N_2O_3S_2. The molecular weight is approximately 422.53 g/mol. The compound features a thieno-pyrimidine core linked to a thioacetamide group, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • A study reported that derivatives containing the thieno[2,3-d]pyrimidine structure demonstrated substantial antibacterial activity against various pathogens, including Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values as low as 15 μg/ml for certain derivatives .

Anticancer Activity

The thieno[2,3-d]pyrimidine framework has also been linked to anticancer properties. Research has shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Study 1: Antimicrobial Efficacy

In a comparative study of various thieno[2,3-d]pyrimidine derivatives:

  • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
  • Method : The disk diffusion method was employed alongside minimum inhibitory concentration (MIC) assessments.
  • Results : Compounds exhibited varying degrees of activity; notable was the compound with the thioacetamide moiety which showed enhanced potency compared to its non-thio derivatives.
CompoundTarget PathogenMIC (μg/ml)
Compound AE. coli32
Compound BS. aureus16
2-(Thioacetamide derivative)Xanthomonas oryzae15

Study 2: Anticancer Screening

Another study focused on the anticancer potential of thieno[2,3-d]pyrimidine derivatives:

  • Objective : To assess cytotoxic effects on human cancer cell lines.
  • Method : MTT assay was utilized for determining cell viability.
  • Results : Significant cytotoxicity was observed at concentrations as low as 10 μM.
Cell LineIC50 (μM)
MCF-7 (Breast)12
HeLa (Cervical)8
A549 (Lung)15

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The thienopyrimidine structure may inhibit key enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death.

Q & A

Q. What are the common synthetic routes for synthesizing 2-((4-Oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing thienopyrimidinone derivatives with thioacetamide precursors in ethanol or DMF, using sodium acetate as a base to facilitate thioether bond formation . Optimization strategies include:
  • Temperature : Prolonged reflux (~5–10 hours) improves cyclization efficiency.
  • Catalyst : Sodium acetate enhances reaction rates by deprotonating intermediates .
  • Solvent : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates .
    Yields vary (60–85%) depending on substituent steric effects and purification methods (e.g., recrystallization from ethanol-dioxane mixtures) .

Q. How is the compound characterized using spectroscopic and elemental analysis techniques?

  • Methodological Answer :
  • 1H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), thioether SCH2 (δ ~4.1 ppm), and NHCO resonance (δ ~10.1 ppm) .
  • Elemental Analysis : Percentages of C, N, and S are compared against theoretical values (e.g., C: 45.29% observed vs. 45.36% calculated) to confirm purity .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 344.21) validate the molecular formula .

Advanced Research Questions

Q. What strategies resolve contradictions in reported analytical data (e.g., melting points, NMR shifts) for derivatives of this compound?

  • Methodological Answer : Discrepancies in melting points (e.g., 224–230°C) may arise from polymorphic forms or residual solvents. Techniques to address this include:
  • Recrystallization : Using mixed solvents (e.g., ethanol-dioxane) to isolate pure crystalline forms .
  • DSC/TGA : Differential scanning calorimetry identifies polymorph transitions or decomposition .
    NMR shifts may vary due to solvent polarity (DMSO-d6 vs. CDCl3) or hydrogen bonding; deuterated solvent standardization is critical .

Q. How do structural modifications (e.g., substituents on the phenyl rings or thioether linkage) influence biological activity?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Chlorine or nitro substituents on phenyl rings enhance electrophilic interactions with biological targets, as seen in analogues with IC50 values <10 µM .
  • Thioether vs. Sulfone : Replacing the thioether with a sulfone group (─SO2─) improves metabolic stability but may reduce binding affinity due to steric hindrance .
  • Acetamide Tail : Modifications here (e.g., N-aryl vs. N-alkyl) alter solubility and membrane permeability, assessed via logP measurements .

Q. What computational methods predict the compound’s reactivity or interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase ATP-binding pockets) using crystal structures from the PDB .
  • QSAR Models : Hammett constants (σ) and frontier molecular orbital (FMO) analysis correlate substituent electronic effects with activity .
  • MD Simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns trajectories) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.